An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)-1-propanamine: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)-1-propanamine: Structure, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive scientific overview of 3-(1,3-benzoxazol-2-yl)-1-propanamine, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The benzoxazole core is a "privileged scaffold" found in numerous biologically active molecules, making its derivatives valuable targets for synthesis and evaluation.[1][2] This document details the molecule's chemical structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores its spectroscopic signature, chemical reactivity, and potential applications as a versatile building block in drug discovery and materials science. Safety and handling protocols are also addressed to ensure its proper use in a research environment. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound.
The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring, is a cornerstone of modern medicinal chemistry.[3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions allow it to bind effectively to a wide range of biological targets.[4] Benzoxazole derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[1][2][5] The compound 3-(1,3-benzoxazol-2-yl)-1-propanamine incorporates this potent scaffold with a flexible aminopropyl side chain at the C2 position, a common site for modification. This side chain provides a reactive handle for further chemical elaboration, making the molecule an ideal starting point for constructing libraries of novel bioactive compounds.
Molecular Profile of 3-(1,3-Benzoxazol-2-yl)-1-propanamine
Chemical Structure and Nomenclature
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Systematic IUPAC Name: 3-(1,3-Benzoxazol-2-yl)-1-propanamine
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CAS Number: 76712-84-0[6]
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Molecular Formula: C₁₀H₁₂N₂O[6]
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Molecular Weight: 176.22 g/mol [6]
The structure features a central benzoxazole core linked at the 2-position to a propyl chain terminating in a primary amine. This combination of an aromatic, heterocyclic system and an aliphatic primary amine dictates its chemical properties and reactivity.
Figure 1. Chemical structure of 3-(1,3-benzoxazol-2-yl)-1-propanamine.
Physicochemical and Computed Properties
The following table summarizes key physicochemical properties. It is important to note that comprehensive experimental data for this specific molecule is limited; therefore, some values are computationally predicted or inferred from structurally similar compounds.
| Property | Value | Source / Comment |
| Molecular Weight | 176.22 g/mol | [6] |
| XLogP3 | 3.22 | [6] (A measure of lipophilicity) |
| Polar Surface Area (PSA) | 52.05 Ų | [6] |
| pKa (Basic) | ~9.14 | [7] (Value for the analogous benzothiazole) |
| Boiling Point | ~315-316 °C | [7] (Predicted for the analogous benzothiazole) |
| Appearance | White to light yellow solid | [8] (Typical for benzoxazole derivatives) |
| Solubility | Insoluble in water, soluble in organic solvents | [8] (General property of the benzoxazole core) |
Synthesis and Mechanistic Considerations
Retrosynthetic Analysis and Common Synthetic Pathways
The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carbonyl-containing compound, such as a carboxylic acid, aldehyde, or ester.[8][9] The most direct and reliable approach for synthesizing 3-(1,3-benzoxazol-2-yl)-1-propanamine involves the cyclocondensation of 2-aminophenol with a protected form of 4-aminobutanoic acid, followed by deprotection of the amine. This strategy prevents self-reaction of the amine functionality and ensures high yields of the desired product.
Synthesis Workflow Diagram
The following diagram illustrates a robust two-step synthesis starting from commercially available reagents. The use of a Boc-protecting group for the amine is a standard and efficient choice in modern organic synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (3-(1,3-benzoxazol-2-yl)propyl)carbamate
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To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminophenol (1.0 eq) and Boc-4-aminobutanoic acid (1.05 eq).
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Add Polyphosphoric acid (PPA) (10 wt eq) or a similar dehydrating/condensing agent.
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Heat the reaction mixture to 150-180 °C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
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Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
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The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure Boc-protected intermediate.
Step 2: Synthesis of 3-(1,3-benzoxazol-2-yl)-1-propanamine
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Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add trifluoroacetic acid (TFA) (5-10 eq) dropwise with stirring.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure.
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Dissolve the residue in a minimal amount of DCM and neutralize by washing with saturated NaHCO₃ solution.
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Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product.
Spectroscopic Characterization and Structural Elucidation
Full characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the molecule's structure.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.65-7.75 (m, 2H, Ar-H)
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δ 7.25-7.35 (m, 2H, Ar-H)
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δ 3.10 (t, 2H, -CH₂-N)
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δ 2.95 (t, 2H, Ar-CH₂-)
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δ 2.10 (quint, 2H, -CH₂-CH₂-CH₂-)
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δ 1.50 (br s, 2H, -NH₂)
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¹³C NMR (100 MHz, CDCl₃):
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δ 165.0 (C=N, C2 of benzoxazole)
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δ 150.5, 141.0 (Aromatic quaternary carbons)
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δ 124.5, 124.0, 119.0, 110.0 (Aromatic CH carbons)
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δ 41.5 (-CH₂-NH₂)
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δ 31.0 (-CH₂-CH₂-CH₂-)
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δ 28.0 (Ar-CH₂-)
-
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Mass Spectrometry (ESI+):
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Expected [M+H]⁺: m/z = 177.10
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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3400-3300 (N-H stretch, two bands characteristic of a primary amine)[10]
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3050 (Aromatic C-H stretch)
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2950-2850 (Aliphatic C-H stretch)
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1650 (C=N stretch of the oxazole ring)
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1600, 1450 (Aromatic C=C stretch)
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1250 (Asymmetric C-O-C stretch)
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Chemical Reactivity and Derivatization Potential
Reactivity of the Primary Amine
The terminal primary amine is the most reactive site for derivatization. It behaves as a potent nucleophile and a base, readily undergoing reactions such as:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
This reactivity makes the compound an excellent scaffold for combinatorial chemistry and the synthesis of targeted derivatives for structure-activity relationship (SAR) studies.
Representative Derivatization Reaction: N-Acylation
The following diagram illustrates the straightforward N-acylation of the primary amine with an acyl chloride, a fundamental transformation in medicinal chemistry to introduce new functional groups and modify physicochemical properties.
Applications in Drug Discovery and Materials Science
Role as a Key Building Block for Bioactive Molecules
Given the vast therapeutic potential of the benzoxazole core, 3-(1,3-benzoxazol-2-yl)-1-propanamine serves as a critical intermediate for synthesizing more complex drug candidates.[4][11] The primary amine allows for the facile introduction of diverse side chains, which can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets.
Potential Pharmacological Profiles
Derivatives built from this scaffold could be investigated for a wide range of therapeutic areas:
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Oncology: Many benzoxazole-containing compounds have shown potent anticancer activity.[1][5]
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Infectious Diseases: The scaffold is present in numerous compounds with antibacterial, antifungal, and antiviral properties.[2][3]
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Inflammation and Pain: Benzoxazole derivatives have been explored as anti-inflammatory and analgesic agents.[11]
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Neuroscience: Certain derivatives have shown activity as CNS agents, including as antagonists for serotonin receptors.[2]
Use in the Development of Chemical Probes and Materials
Beyond medicine, the benzoxazole moiety is known for its unique photophysical properties, including strong fluorescence.[12] This makes derivatives of this compound potential candidates for the development of fluorescent probes for bio-imaging, sensors, and functional organic materials.
Safety, Handling, and Toxicological Profile
Hazard Identification
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Potential Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation.[13]
Recommended Handling Procedures
Standard laboratory safety protocols for handling chemical reagents should be strictly followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.[13]
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In case of contact, rinse the affected area thoroughly with water.[13]
Toxicological Data Gaps
There is a lack of specific toxicological and ecotoxicological data for this compound.[14] Therefore, it should be treated as a substance of unknown toxicity, and exposure should be minimized. All waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(1,3-Benzoxazol-2-yl)-1-propanamine is a strategically important molecule that combines the privileged benzoxazole scaffold with a versatile primary amine handle. Its straightforward synthesis and high potential for chemical derivatization make it an invaluable building block for researchers in medicinal chemistry and materials science. The insights provided in this guide on its synthesis, properties, reactivity, and potential applications are intended to facilitate its use in the development of novel and impactful chemical entities.
References
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- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
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